

The Solubility Profile of Dodine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Dodine*

Cat. No.: *B1670866*

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An in-depth exploration of the solubility of the fungicide **Dodine** in aqueous and organic media, providing critical data and methodologies for scientific and developmental applications.

Dodine (1-dodecylguanidinium acetate), a fungicide and bactericide, is utilized in agricultural settings to control a variety of fungal diseases on fruits, nuts, and ornamental plants. A thorough understanding of its solubility characteristics in different solvent systems is paramount for optimizing its formulation, assessing its environmental fate, and developing effective analytical methods. This technical guide provides a comprehensive overview of **Dodine's** solubility in water and various organic solvents, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different environments. The following tables summarize the quantitative solubility of **Dodine** in water at various pH levels and in a selection of organic solvents.

Table 1: Solubility of Dodine in Water

pH	Temperature (°C)	Solubility (g/L)	Reference
4.9	20.0 ± 0.5	0.87	[1]
6.9	20.0 ± 0.5	0.93	[1]
9.1	20.0 ± 0.5	0.79	[1]
Not Specified	25	0.63	[2] [3]

Table 2: Solubility of Dodine in Organic Solvents at 20.0 ± 0.5°C

Solvent	Solubility (g/L)	Comments	Reference
Ethanol	57.0	-	[1]
n-Octanol	16.54	-	[1]
Low Molecular Weight Alcohols	7% to 23% (w/v)	General range at room temperature.	[2]
Methanol	Soluble	A specific quantitative value is not readily available, but it is confirmed to be soluble.	[2][4]
Dimethyl Sulfoxide (DMSO)	Soluble	A specific quantitative value is not readily available, but it is confirmed to be soluble.	[4]
Acetone	0.048	-	[1]
Acetonitrile	0.044	-	[1]
n-Heptane	0.018	-	[1]
Dichloromethane	0.015	-	[1]
Ethyl Acetate	0.015	-	[1]
Xylene	<0.004	-	[1]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The methodologies employed are designed to ensure accuracy and reproducibility. The most common and officially recognized methods for determining the water solubility of chemical substances, including pesticides like **Dodine**, are outlined in the OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals.

OECD Guideline 105: Water Solubility

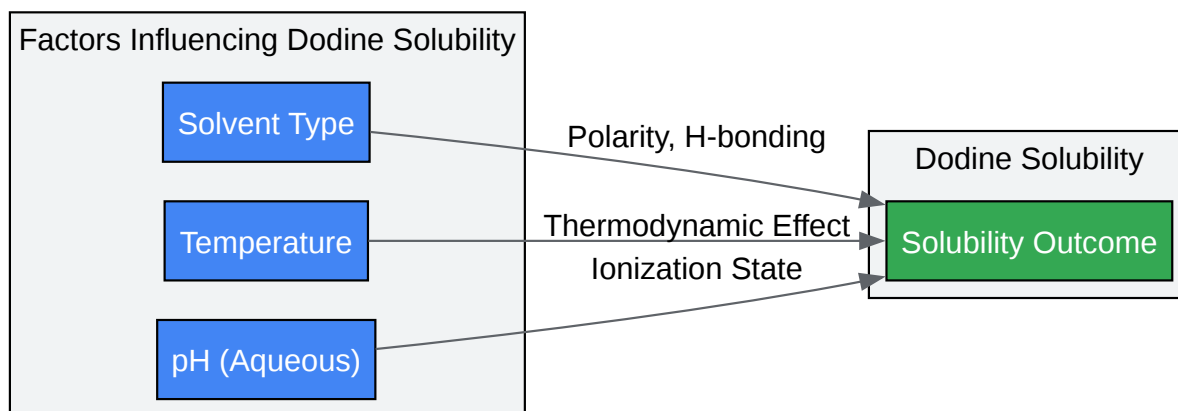
This guideline describes two primary methods for determining the water solubility of substances: the Column Elution Method and the Flask (or Shake-Flask) Method. The choice of method depends on the expected solubility of the substance.

- **Column Elution Method:** This method is suitable for substances with low solubility (generally less than 10 mg/L).
 - **Preparation of the Column:** A column is packed with an inert support material, such as glass beads or a specialized chromatography packing, which is then coated with an excess of the test substance.
 - **Saturation:** Water is passed through the column at a slow, controlled flow rate to ensure that it becomes saturated with the test substance.
 - **Analysis:** The eluate is collected, and the concentration of the dissolved substance is determined using a suitable analytical technique (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or a specific spectrophotometric method).
 - **Equilibrium Confirmation:** The flow rate is varied to ensure that the measured solubility is independent of the flow rate, confirming that equilibrium has been reached.
- **Shake-Flask Method:** This is the most widely used method and is suitable for substances with a solubility of 10 mg/L or higher.
 - **Sample Preparation:** An excess amount of the solid test substance is added to a known volume of water in a flask. The amount of substance should be sufficient to ensure that a saturated solution is formed in equilibrium with the undissolved solid.
 - **Equilibration:** The flask is sealed and agitated (e.g., using a mechanical shaker or magnetic stirrer) in a constant temperature bath for a sufficient period to reach equilibrium. A preliminary test is often conducted to determine the time required to reach equilibrium (typically 24 to 48 hours).

- Phase Separation: Once equilibrium is established, the mixture is allowed to stand to allow the undissolved solid to settle. The saturated aqueous phase is then separated from the solid phase, typically by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
- Analysis: The concentration of the test substance in the clear, saturated aqueous solution is determined using a validated analytical method.

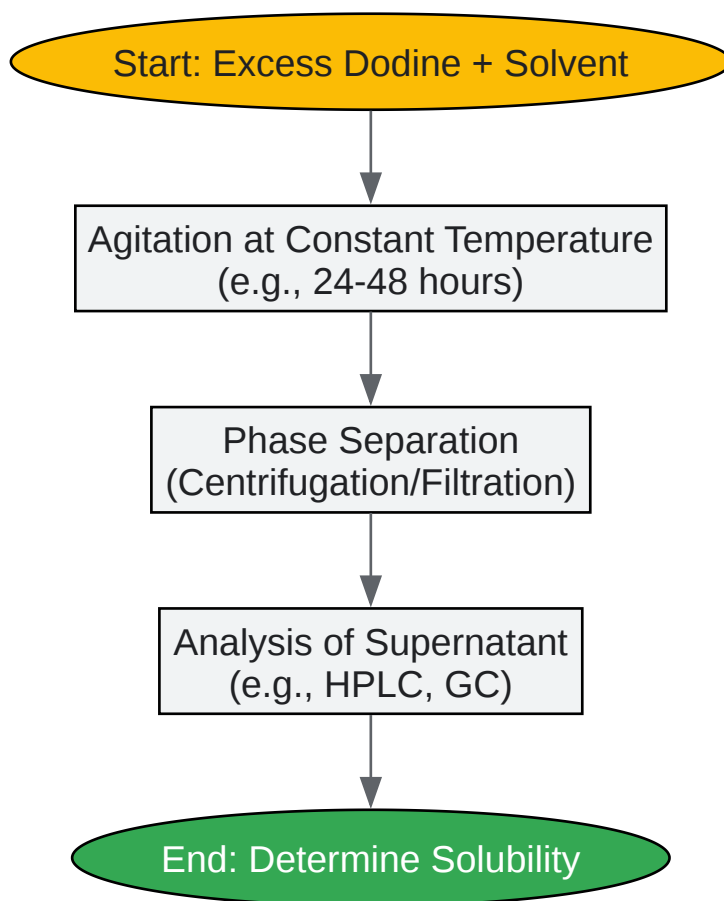
Visualizing Key Concepts

Graphical representations are invaluable for understanding the relationships between different parameters and for illustrating complex experimental workflows. The following diagrams were created using the Graphviz DOT language to visualize the factors influencing **Dodine's** solubility and a typical experimental workflow for its determination.



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Caption: Logical relationship between key factors and **Dodine's** solubility.



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Caption: A typical experimental workflow for determining **Dodine**'s solubility.

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